4-(4-Acetyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile
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Overview
Description
4-(4-Acetyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C17H12N2O3. It is characterized by the presence of a phthalonitrile unit and a methoxyacetophenone group, which are not coplanar, forming a dihedral angle of 81.1°
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenols or quinones.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can occur at the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as bromine, chlorine, and nitric acid in the presence of catalysts like iron or aluminum chloride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may have biological activity and could be explored for pharmaceutical applications.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Possible applications in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(4-Acetyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile is not well-studied. its chemical structure suggests that it may interact with biological targets through electrophilic aromatic substitution reactions, forming covalent bonds with nucleophilic sites on proteins or DNA . Further research is needed to elucidate its specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenedicarbonitrile:
4-Phenyl-3-buten-2-one:
Uniqueness
4-(4-Acetyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile is unique due to the combination of the methoxyacetophenone and phthalonitrile units, which confer distinct chemical properties and potential reactivity compared to other similar compounds.
Properties
CAS No. |
920299-53-2 |
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Molecular Formula |
C17H12N2O3 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
4-(4-acetyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C17H12N2O3/c1-11(20)12-4-6-16(17(8-12)21-2)22-15-5-3-13(9-18)14(7-15)10-19/h3-8H,1-2H3 |
InChI Key |
MHUHYLXRJWNNGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N)OC |
Origin of Product |
United States |
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